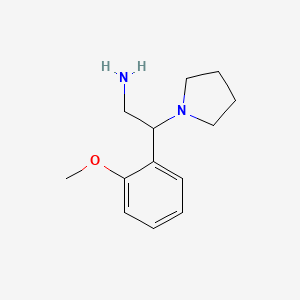
2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N3O. It is a derivative of pyrazole and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride typically involves the reaction of pyrazole derivatives with morpholine under controlled conditions. One common method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of pyrazole to the double bond of morpholine, followed by intramolecular cyclization . The reaction conditions often include temperatures ranging from room temperature to slightly elevated temperatures, and the reaction times can vary from a few hours to several days depending on the specific conditions used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazole or morpholine derivatives .
科学的研究の応用
2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biological processes. For example, it has been shown to interact with the active sites of enzymes, leading to inhibition of their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A similar compound with a methyl group on the pyrazole ring.
4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine: Another related compound with a piperidine ring instead of morpholine.
Uniqueness
2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride is unique due to its specific combination of pyrazole and morpholine moieties, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
特性
IUPAC Name |
2-(1H-pyrazol-4-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-11-7(5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYAQQBDFGIWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287299-71-0 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)

![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2846335.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2846336.png)

![3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2846340.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)


